molecular formula C10H12N2O2 B235251 n'-Hydroxymethylnorcotinine CAS No. 157129-55-0

n'-Hydroxymethylnorcotinine

Cat. No. B235251
M. Wt: 192.21 g/mol
InChI Key: GQUFOBHEPVFQMD-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-Hydroxymethylnorcotinine (HOMeN) is a metabolite of nicotine, which is a major component of tobacco products. HOMeN has gained considerable attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Metabolite Identification and Characterization

  • N'-Hydroxymethylnorcotinine is identified as a primary metabolite of cotinine in vitro, characterized using techniques like gas chromatography-mass spectrometry and nuclear magnetic resonance (Li & Gorrod, 1994).

Pharmacokinetic Studies

  • In pharmacokinetic studies involving horses, N'-Hydroxymethylnorcotinine shows a slower elimination rate, making it a suitable biomarker for nicotine exposure (Ishii et al., 2022).

Metabolism and Cancer Research

  • Research on N'-Nitrosonornicotine (NNN) metabolism in the patas monkey revealed the presence of several metabolites, including norcotinine and its derivatives, which could potentially serve as biomarkers for NNN uptake in humans (Upadhyaya et al., 2002).

Wastewater Analysis

  • In environmental studies, the presence of nicotine derivatives like N'-Hydroxymethylnorcotinine in wastewater and surface waters has been investigated as markers of domestic wastewater, contributing to the assessment of community-wide tobacco use (Buerge et al., 2008).

Metabolic Activation and Carcinogenicity

  • Studies have explored the metabolic activation of carcinogenic compounds like N'-nitrosonornicotine, indicating the importance of understanding biotransformation pathways, including those involving N'-Hydroxymethylnorcotinine, in evaluating cancer risk (Ma et al., 2018).

Biomonitoring and Public Health

  • Wastewater-based epidemiology has been used to monitor community-level exposure to tobacco, with the analysis of nicotine metabolites like N'-Hydroxymethylnorcotinine in wastewater, providing real-time, evidence-based estimates of tobacco consumption (Castiglioni et al., 2014).

properties

CAS RN

157129-55-0

Product Name

n'-Hydroxymethylnorcotinine

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

(5S)-1-(hydroxymethyl)-5-pyridin-3-ylpyrrolidin-2-one

InChI

InChI=1S/C10H12N2O2/c13-7-12-9(3-4-10(12)14)8-2-1-5-11-6-8/h1-2,5-6,9,13H,3-4,7H2/t9-/m0/s1

InChI Key

GQUFOBHEPVFQMD-VIFPVBQESA-N

Isomeric SMILES

C1CC(=O)N([C@@H]1C2=CN=CC=C2)CO

SMILES

C1CC(=O)N(C1C2=CN=CC=C2)CO

Canonical SMILES

C1CC(=O)N(C1C2=CN=CC=C2)CO

physical_description

Solid

synonyms

5-(3'-pyridyl)-1-hydroxymethyl-2-pyrrolidone
N-(hydroxymethyl)norcotinine
N-hydroxymethylnorcotinine

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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